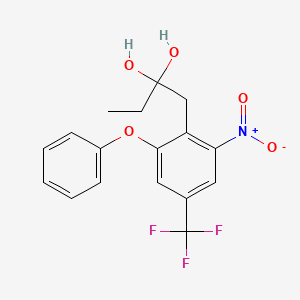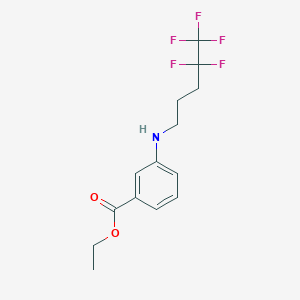
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene
描述
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene, also known as 2-DHBTFNB, is an organic compound that has been widely used in scientific research and laboratory experiments. It is a nitrobenzene derivative with a trifluoromethyl group attached to the five-position of the benzene ring. This compound has gained attention due to its potential applications in the fields of medicine, biochemistry, and pharmaceuticals.
科学研究应用
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In medicine, this compound has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In biochemistry, it has been used as a substrate for the synthesis of peptides and proteins, as well as a reagent in the synthesis of other organic compounds. In pharmaceuticals, it has been used as a drug delivery system, as well as a stabilizer for drug formulations.
作用机制
The mechanism of action of 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines. This can lead to an increase in the levels of monoamines in the brain, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to increase the levels of monoamines in the brain, which can have beneficial effects on mood and behavior. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use as a drug delivery system, as well as a stabilizer for drug formulations.
实验室实验的优点和局限性
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its properties can be easily manipulated through the use of different reaction conditions and reagents. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is not soluble in water, and so must be dissolved in an organic solvent for use in experiments. Additionally, it is not as widely studied as other compounds, so its effects and applications are not yet fully understood.
未来方向
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In the future, it could be used as an inhibitor of monoamine oxidase (MAO) to increase the levels of monoamines in the brain, which could have beneficial effects on mood and behavior. Additionally, it could be studied for its potential anti-inflammatory and anti-cancer properties. It could also be used as a drug delivery system, as well as a stabilizer for drug formulations. Finally, it could be further studied to gain a better understanding of its effects and applications.
合成方法
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene can be synthesized through a multi-step process that involves the reaction of 2,2-dihydroxybutyl bromide with 3-phenoxybenzaldehyde in the presence of a base, followed by the addition of trifluoromethyl nitrobenzene. The reaction proceeds through a series of steps, which includes the formation of an aryl bromide intermediate, followed by the addition of trifluoromethyl nitrobenzene. The final product is then purified by recrystallization.
属性
IUPAC Name |
1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]butane-2,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5/c1-2-16(22,23)10-13-14(21(24)25)8-11(17(18,19)20)9-15(13)26-12-6-4-3-5-7-12/h3-9,22-23H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKUMZBOMVKFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1OC2=CC=CC=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171843 | |
| Record name | 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene | |
CAS RN |
1858250-14-2 | |
| Record name | 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















